molecular formula C10H6BrCl2NO B13094454 8-Bromo-2,4-dichloro-7-methoxyquinoline CAS No. 1254256-54-6

8-Bromo-2,4-dichloro-7-methoxyquinoline

Cat. No.: B13094454
CAS No.: 1254256-54-6
M. Wt: 306.97 g/mol
InChI Key: VTUOWSJJIRXSJN-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloro-7-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO and a molecular weight of 306.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,4-dichloro-7-methoxyquinoline typically involves the bromination of 2,4-dichloro-7-methoxyquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring . The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,4-dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-2,4-dichloro-7-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,4-dichloro-7-methoxyquinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1254256-54-6

Molecular Formula

C10H6BrCl2NO

Molecular Weight

306.97 g/mol

IUPAC Name

8-bromo-2,4-dichloro-7-methoxyquinoline

InChI

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5-6(12)4-8(13)14-10(5)9(7)11/h2-4H,1H3

InChI Key

VTUOWSJJIRXSJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Br

Origin of Product

United States

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